(S)-3-Amino-4-methylpentan-1-ol hydrochloride

Catalog No.
S3016487
CAS No.
179412-81-8
M.F
C6H16ClNO
M. Wt
153.65
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-3-Amino-4-methylpentan-1-ol hydrochloride

CAS Number

179412-81-8

Product Name

(S)-3-Amino-4-methylpentan-1-ol hydrochloride

IUPAC Name

(3S)-3-amino-4-methylpentan-1-ol;hydrochloride

Molecular Formula

C6H16ClNO

Molecular Weight

153.65

InChI

InChI=1S/C6H15NO.ClH/c1-5(2)6(7)3-4-8;/h5-6,8H,3-4,7H2,1-2H3;1H/t6-;/m0./s1

InChI Key

SCSHCPKBDXKMIX-RGMNGODLSA-N

SMILES

CC(C)C(CCO)N.Cl

Solubility

not available
  • Chemical Intermediate: The most prevalent information suggests this compound may be a chemical intermediate. Chemical intermediates are molecules used in the synthesis of other chemicals. Due to the lack of detailed research publications, it is difficult to determine the specific end products this compound might contribute to.
  • Research Reference Identification: Several commercial suppliers offer (3S)-3-Amino-4-methylpentan-1-ol hydrochloride, often categorized as a research reference standard. These listings imply the compound might be useful for researchers investigating similar molecules or related pathways.

Future Research Potential:

  • Drug Discovery: Chiral amino alcohols are a common structural motif found in many biologically active molecules, including pharmaceuticals []. (3S)-3-Amino-4-methylpentan-1-ol hydrochloride might serve as a starting material or reference compound in drug discovery efforts targeting specific biological processes.
  • Material Science: Amino alcohols can be used as building blocks for polymers with unique properties []. (3S)-3-Amino-4-methylpentan-1-ol hydrochloride could be of interest in material science research for the development of novel materials.

Molecular Structure Analysis

(3S)-AMPO hydrochloride consists of a six-carbon chain (pentane) with a hydroxyl group (OH) attached to the first carbon, an amino group (NH2) attached to the third carbon, and a methyl group (CH3) attached to the fourth carbon. The hydrochloride salt refers to the addition of a hydrochloric acid (HCl) molecule, with the chloride ion (Cl-) potentially interacting with the positively charged ammonium group (NH3+) in the amino group at physiological pH.


Chemical Reactions Analysis

There is no current information available on the specific chemical reactions involving (3S)-AMPO hydrochloride. Synthesis pathways, decomposition reactions, or interactions with other molecules haven't been documented in scientific literature [].

Due to the lack of information on the origin and function of (3S)-AMPO hydrochloride, its mechanism of action in biological systems or interaction with other compounds remains unknown [].

Dates

Modify: 2024-04-14

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